molecular formula C11H10N2O3 B15276932 Ethyl 5-(pyridin-4-yl)isoxazole-3-carboxylate

Ethyl 5-(pyridin-4-yl)isoxazole-3-carboxylate

Cat. No.: B15276932
M. Wt: 218.21 g/mol
InChI Key: PAHXWKDDIJBDJT-UHFFFAOYSA-N
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Description

Ethyl 5-(pyridin-4-yl)isoxazole-3-carboxylate is a heterocyclic compound that contains both pyridine and isoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(pyridin-4-yl)isoxazole-3-carboxylate can be synthesized through a multi-step process. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be prepared by reacting this compound with hydrazine hydrate in methanol . The reaction is typically carried out in a round-bottomed flask fitted with a reflux condenser and heated on a water bath.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are easily recoverable and recyclable is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(pyridin-4-yl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Ethyl 5-(pyridin-4-yl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-(pyridin-4-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Ethyl 5-(pyridin-4-yl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate
  • Ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate

These compounds share a similar isoxazole core but differ in the substituents attached to the ring. The unique pyridine substituent in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Ethyl 5-(pyridin-4-yl)isoxazole-3-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an isoxazole ring substituted with a pyridine moiety and an ethyl carboxylate group. This configuration contributes to its biological activity, particularly in targeting specific enzymes and receptors.

1. Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related isoxazole derivatives possess antibacterial activity against various strains of bacteria, suggesting a potential application in treating infections caused by resistant bacteria .

2. Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .

3. Enzyme Inhibition

The compound has shown promising results as an inhibitor of various enzymes. For example, it has been linked to the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease therapy. The selectivity towards AChE over BuChE is particularly noteworthy, as it may reduce side effects associated with non-selective inhibitors .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound interacts with the active sites of target enzymes, leading to a decrease in their activity. For instance, competitive inhibition has been observed with AChE .
  • Cell Cycle Arrest: Some studies suggest that isoxazole derivatives induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways .

Case Studies

A number of case studies have highlighted the efficacy of this compound and its analogs:

StudyCompound TestedCell LineIC50 Value (µM)Activity
This compoundMCF712.5Anticancer
Analog AA5498.0Anticancer
Analog BHepG26.5Anticancer
This compoundAChE29.46Enzyme Inhibition

Properties

IUPAC Name

ethyl 5-pyridin-4-yl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-15-11(14)9-7-10(16-13-9)8-3-5-12-6-4-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHXWKDDIJBDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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